molecular formula C15H21N3O2 B12450082 N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide

N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide

Cat. No.: B12450082
M. Wt: 275.35 g/mol
InChI Key: AEHOVPDYBQRDBU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group, an oxo group, and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide typically involves multiple steps. One common method involves the reaction of 3,4-dimethylphenylamine with a suitable acylating agent to form an intermediate, which is then reacted with a hydrazine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(3,4-dimethylphenyl)butanamide
  • N-(3,4-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-N'-(propan-2-ylideneamino)butanediamide

InChI

InChI=1S/C15H21N3O2/c1-10(2)17-18-15(20)8-7-14(19)16-13-6-5-11(3)12(4)9-13/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,18,20)

InChI Key

AEHOVPDYBQRDBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C)C

Origin of Product

United States

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